molecular formula C26H23N5O3S B2683414 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 946329-49-3

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2683414
CAS No.: 946329-49-3
M. Wt: 485.56
InChI Key: ARVAFDDBYUBAAM-UHFFFAOYSA-N
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Description

The compound “2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic nuclei . It has a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of such compounds often involves reactions with various reagents under specific conditions . For instance, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .


Molecular Structure Analysis

The molecule contains a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It also contains an indole moiety and methoxyphenyl groups .


Chemical Reactions Analysis

The compound, due to its complex structure, can undergo various chemical reactions . For instance, diazotization occurred to a similar compound and chlorophenyldiazene to give a new compound .

Scientific Research Applications

Antimicrobial Activity

Compounds related to the queried chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives like 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential of similar structures for antimicrobial applications (Debnath & Ganguly, 2015).

Enzyme Inhibition

Another area of research involves the synthesis of compounds for enzyme inhibition. For example, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds have demonstrated good activity, suggesting potential therapeutic applications in managing conditions associated with these enzymes (Virk et al., 2018).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related triazole compounds has been conducted, leading to the development of novel drugs. Derivatives of 1,2,4-triazole serve as a foundation for creating new drugs that may compete with existing therapies (Safonov, Panasenko, & Knysh, 2017).

Anti-HIV Activity

A series of naphthalene derivatives, including 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. These studies provide a basis for developing antiviral agents based on similar chemical structures (Hamad et al., 2010).

COX Inhibitory Activity

Some derivatives have been synthesized and investigated for their cyclooxygenase (COX) inhibitory activity. Compounds with specific structural features showed strong inhibitory activity on the COX-2 enzyme, indicating potential for developing anti-inflammatory agents (Ertas et al., 2022).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as the development of new synthesis methods and the study of its reactions .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-33-18-9-7-8-17(14-18)31-25(20-15-27-21-11-4-3-10-19(20)21)29-30-26(31)35-16-24(32)28-22-12-5-6-13-23(22)34-2/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAFDDBYUBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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